molecular formula C14H12F3N3O2S B4047996 2-{3-oxo-2H,3H,5H,6H-imidazo[2,1-b][1,3]thiazol-2-yl}-N-[3-(trifluoromethyl)phenyl]acetamide

2-{3-oxo-2H,3H,5H,6H-imidazo[2,1-b][1,3]thiazol-2-yl}-N-[3-(trifluoromethyl)phenyl]acetamide

Cat. No.: B4047996
M. Wt: 343.33 g/mol
InChI Key: MBYGXDBPUFDEQM-UHFFFAOYSA-N
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Description

2-{3-oxo-2H,3H,5H,6H-imidazo[2,1-b][1,3]thiazol-2-yl}-N-[3-(trifluoromethyl)phenyl]acetamide is a complex heterocyclic compound that features both imidazole and thiazole rings

Mechanism of Action

Target of Action

The primary targets of this compound are currently unknown. The compound belongs to the class of imidazole-containing compounds , which are known to interact with a broad range of targets, including various enzymes and receptors.

Mode of Action

Imidazole-containing compounds are known to interact with their targets in a variety of ways, including competitive inhibition, allosteric modulation, and covalent modification . The exact mode of action for this compound would depend on its specific target(s).

Biochemical Pathways

Imidazole-containing compounds are known to affect a variety of biochemical pathways, depending on their specific targets . These could include pathways involved in signal transduction, metabolism, and gene expression, among others.

Result of Action

Given the broad range of biological activities exhibited by imidazole-containing compounds , this compound could potentially have a variety of effects at the molecular and cellular level, depending on its specific target(s).

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{3-oxo-2H,3H,5H,6H-imidazo[2,1-b][1,3]thiazol-2-yl}-N-[3-(trifluoromethyl)phenyl]acetamide typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate thioamide and imidazole derivatives under controlled conditions. The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to ensure scalability and cost-effectiveness. This includes the use of continuous flow reactors and automated systems to maintain consistent reaction conditions and product quality.

Chemical Reactions Analysis

Types of Reactions

2-{3-oxo-2H,3H,5H,6H-imidazo[2,1-b][1,3]thiazol-2-yl}-N-[3-(trifluoromethyl)phenyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines.

Scientific Research Applications

2-{3-oxo-2H,3H,5H,6H-imidazo[2,1-b][1,3]thiazol-2-yl}-N-[3-(trifluoromethyl)phenyl]acetamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic activities.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Comparison with Similar Compounds

Similar Compounds

    Imidazole Derivatives: Compounds like metronidazole and clotrimazole, which also contain the imidazole ring.

    Thiazole Derivatives: Compounds such as thiamine and benzothiazole, which feature the thiazole ring.

Uniqueness

What sets 2-{3-oxo-2H,3H,5H,6H-imidazo[2,1-b][1,3]thiazol-2-yl}-N-[3-(trifluoromethyl)phenyl]acetamide apart is its unique combination of imidazole and thiazole rings, along with the trifluoromethylphenyl group. This structural complexity contributes to its diverse chemical reactivity and potential for various applications.

Properties

IUPAC Name

2-(3-oxo-5,6-dihydroimidazo[2,1-b][1,3]thiazol-2-yl)-N-[3-(trifluoromethyl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12F3N3O2S/c15-14(16,17)8-2-1-3-9(6-8)19-11(21)7-10-12(22)20-5-4-18-13(20)23-10/h1-3,6,10H,4-5,7H2,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBYGXDBPUFDEQM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2C(=O)C(SC2=N1)CC(=O)NC3=CC=CC(=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12F3N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-{3-oxo-2H,3H,5H,6H-imidazo[2,1-b][1,3]thiazol-2-yl}-N-[3-(trifluoromethyl)phenyl]acetamide
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2-{3-oxo-2H,3H,5H,6H-imidazo[2,1-b][1,3]thiazol-2-yl}-N-[3-(trifluoromethyl)phenyl]acetamide
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2-{3-oxo-2H,3H,5H,6H-imidazo[2,1-b][1,3]thiazol-2-yl}-N-[3-(trifluoromethyl)phenyl]acetamide
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2-{3-oxo-2H,3H,5H,6H-imidazo[2,1-b][1,3]thiazol-2-yl}-N-[3-(trifluoromethyl)phenyl]acetamide
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2-{3-oxo-2H,3H,5H,6H-imidazo[2,1-b][1,3]thiazol-2-yl}-N-[3-(trifluoromethyl)phenyl]acetamide
Reactant of Route 6
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2-{3-oxo-2H,3H,5H,6H-imidazo[2,1-b][1,3]thiazol-2-yl}-N-[3-(trifluoromethyl)phenyl]acetamide

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